1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl-
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Overview
Description
1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- is a heterocyclic compound that features a triazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization with hydrazine derivatives. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolo-pyridazine derivatives.
Substitution: Formation of substituted triazolo-pyridazine derivatives with various functional groups.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 6-Phenyl-1,2,4-triazolo(4,3-b)pyridazine
- 8-(4-Fluorophenyl)-6-(pentafluoroethyl)-1,2,4-triazolo(4,3-b)pyridazine
Comparison: 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, increased lipophilicity, and potentially greater bioactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1,2,4-Triazolo(4,3-b)pyridazine, 8-(p-fluorophenyl)-6-trifluoromethyl- is a member of the triazolo-pyridazine class that has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Structural Information
- Molecular Formula : C13H6F6N4
- SMILES : C1=CC(=CC=C1C2=CC(=NN3C2=NN=C3)C(C(F)(F)F)(F)F)F
- InChIKey : XWFPAKPQJWRKCI-UHFFFAOYSA-N
The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety, along with trifluoromethyl and fluorophenyl substituents. This unique arrangement is thought to contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1,2,4-Triazolo(4,3-b)pyridazine have shown promising results:
- IC50 Values : The compound 22i from related studies exhibited IC50 values of 0.83 ± 0.07 μM against A549 (lung adenocarcinoma), 0.15 ± 0.08 μM against MCF-7 (breast cancer), and 2.85 ± 0.74 μM against HeLa (cervical cancer) cell lines .
The mechanism by which these compounds exert their effects includes:
- Inhibition of c-Met Kinase : The c-Met signaling pathway is crucial in tumor growth and metastasis. Compounds have been identified as potent c-Met inhibitors at nanomolar concentrations .
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .
Comparative Efficacy Table
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
22i | A549 | 0.83 | c-Met inhibition |
22i | MCF-7 | 0.15 | c-Met inhibition |
22i | HeLa | 2.85 | c-Met inhibition |
4q | SGC-7901 | 0.014 | Tubulin polymerization |
4q | A549 | 0.008 | Tubulin polymerization |
4q | HT-1080 | 0.012 | Tubulin polymerization |
Study on Antiproliferative Activity
A comprehensive study evaluated the antiproliferative activity of various triazolo-pyridazine derivatives against multiple cancer cell lines, including A549 and SGC-7901. The results indicated that several compounds displayed moderate to potent activity, with IC50 values ranging from sub-micromolar to micromolar levels .
Mechanism Investigation
In another investigation focusing on the mechanism of action, it was found that compound 4q effectively inhibited tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest . This highlights the potential of these compounds as chemotherapeutic agents.
Properties
CAS No. |
73673-80-0 |
---|---|
Molecular Formula |
C12H6F4N4 |
Molecular Weight |
282.20 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H6F4N4/c13-8-3-1-7(2-4-8)9-5-10(12(14,15)16)19-20-6-17-18-11(9)20/h1-6H |
InChI Key |
MEONKPHGTKPVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN3C2=NN=C3)C(F)(F)F)F |
Origin of Product |
United States |
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